Enzyme Stereospecificity: D-Lysine Oxidase Discriminates D-Lysine from L-Lysine
D-Lysine oxidase exhibits strict stereospecificity, catalyzing the oxidation of D‑lysine but showing no detectable activity toward L‑lysine [1]. This stereochemical discrimination provides a defined experimental tool for probing D‑amino acid metabolic pathways, whereas L‑lysine is inert in this assay system.
| Evidence Dimension | Enzyme substrate activity |
|---|---|
| Target Compound Data | Active as substrate (oxygen electrode assay) |
| Comparator Or Baseline | L-Lysine: Not active as substrate |
| Quantified Difference | Qualitative (active vs. inactive); L-lysine produced no detectable oxygen consumption |
| Conditions | D-lysine oxidase assay; oxygen electrode measurement; enzyme from microbial source [Revelles07] |
Why This Matters
The absolute stereospecificity of D‑lysine oxidase ensures that only D‑lysine can be used to study this enzymatic pathway; L‑lysine is completely unsuitable, making enantiomeric purity a critical procurement criterion.
- [1] MetaCyc (Gramene). Enzymatic reaction of: D-lysine oxidase. G-15419. http://pathway.gramene.org/META/NEW-IMAGE?type=GENE&object=G-15419 View Source
